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Abstract
Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of

mast cells, is emerging as a significant contributor to the pathogenesis of a spectrum of

ophthalmic diseases. Beyond its classical role in the renin-angiotensin system (RAS), where it

serves as a key enzyme in the conversion of angiotensin I to the potent vasoconstrictor and

profibrotic agent angiotensin II, chymase is increasingly implicated in ocular inflammation,

tissue remodeling, and fibrosis. This technical guide provides an in-depth exploration of the

involvement of chymase in various eye diseases, including diabetic retinopathy, glaucoma,

age-related macular degeneration, uveitis, vernal keratoconjunctivitis, and dry eye disease. It is

designed to be a comprehensive resource for researchers, scientists, and professionals in drug

development, offering a compilation of current knowledge, quantitative data, detailed

experimental protocols, and visualizations of key signaling pathways to facilitate further

investigation into chymase as a therapeutic target in ophthalmology.

Introduction: The Multifaceted Role of Chymase in
the Eye
The eye, a complex and immunologically distinct organ, is susceptible to a range of pathologies

characterized by inflammation, neovascularization, and fibrosis. Mast cells, long recognized for

their role in allergic responses, are resident in various ocular tissues, including the conjunctiva,
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choroid, and uvea. Upon activation, these cells degranulate, releasing a host of potent

mediators, with chymase being a prominent component.

Ocular chymase activity contributes to the local production of angiotensin II (Ang II), a key

effector molecule in the renin-angiotensin system.[1] This localized RAS activation is

independent of the systemic circulation and has been shown to play a critical role in the

pathophysiology of several eye diseases. Ang II can promote inflammation, increase vascular

permeability, stimulate the expression of vascular endothelial growth factor (VEGF), and drive

fibrotic processes, all of which are hallmarks of various retinopathies and other ocular

disorders.[1]

Furthermore, chymase possesses a broader substrate specificity, enabling it to activate other

crucial signaling molecules and enzymes involved in tissue remodeling. This includes the

activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs),

which are pivotal in the breakdown and restructuring of the extracellular matrix.[2][3][4] The

dysregulation of these processes by chymase can lead to the pathological changes observed

in chronic ophthalmic diseases. This guide will delve into the specific roles of chymase in

distinct ocular conditions, providing the necessary technical details to empower further

research and therapeutic development.

Chymase in Key Ophthalmic Diseases
Diabetic Retinopathy
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and is

characterized by progressive damage to the retinal microvasculature. Evidence strongly

suggests the involvement of chymase in the pathogenesis of DR.

Quantitative Data:
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Ophthalm
ic
Disease

Sample
Type

Patient
Group

Chymase
Activity
(mean ±
SEM/SD)

Control
Group

Chymase
Activity
(mean ±
SEM/SD)

Referenc
e

Proliferativ

e Diabetic

Retinopath

y (PDR)

Vitreous

Fluid

PDR

Patients

(n=11)

0.70 ± 0.16

fmol/min/m

g protein

Non-

diabetic

Patients

(n=11)

0.35 ± 0.06

fmol/min/m

g protein

[5]

Proliferativ

e Diabetic

Retinopath

y (PDR)

Vitreous

Fluid

PDR

Patients

(n=14)

0.06 ± 0.04

mU/mg

protein

- - [6]

Signaling Pathways:

In diabetic retinopathy, hyperglycemia leads to the formation of advanced glycation end

products (AGEs) and increased oxidative stress, which can activate mast cells in the retina.

The released chymase contributes to the local conversion of angiotensin I to angiotensin II.

Ang II, acting through its type 1 receptor (AT1R), triggers a cascade of downstream signaling

events. This includes the activation of protein kinase C (PKC) and the MAP kinase pathway,

leading to increased production of VEGF, a key driver of vascular permeability and

neovascularization. Furthermore, chymase can directly activate TGF-β, which, through the

Smad signaling pathway, promotes the expression of profibrotic genes, leading to basement

membrane thickening and retinal fibrosis. Chymase can also activate MMPs, contributing to the

breakdown of the extracellular matrix and facilitating vascular leakage and remodeling.[1]
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Chymase signaling in diabetic retinopathy.

Glaucoma
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal

ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure

(IOP). Chymase is implicated in the fibrotic processes that can impede aqueous humor outflow

and contribute to increased IOP, as well as in the wound healing response following glaucoma

surgery.

Signaling Pathways:

In the context of glaucoma, particularly after filtering surgery, tissue injury triggers an

inflammatory and wound healing response. Mast cells in the conjunctiva and sclera become

activated and release chymase. Chymase contributes to scar formation by promoting the

conversion of angiotensin I to angiotensin II, which in turn stimulates fibroblast proliferation and

extracellular matrix deposition through the TGF-β/Smad pathway. This can lead to the failure of

the filtration bleb. Chymase inhibitors are being investigated as a potential therapy to prevent

this post-surgical scarring.[7]
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Chymase in post-surgical conjunctival scarring.

Age-Related Macular Degeneration (AMD)
AMD is a leading cause of vision loss in the elderly, characterized by the degeneration of the

macula. Both "dry" (atrophic) and "wet" (neovascular) forms of AMD involve inflammatory

processes where mast cells and chymase are thought to play a role.

Signaling Pathways:

In AMD, chronic inflammation and oxidative stress in the retinal pigment epithelium (RPE) and

choroid can lead to mast cell activation. The release of chymase contributes to the local

inflammatory environment. In wet AMD, chymase-generated Ang II can promote choroidal

neovascularization (CNV) through the upregulation of VEGF. Chymase can also activate

MMPs, which degrade the extracellular matrix of Bruch's membrane, facilitating the growth of

new, leaky blood vessels from the choroid into the subretinal space.

Uveitis
Uveitis is an inflammatory condition affecting the uveal tract (iris, ciliary body, and choroid).

Experimental autoimmune uveitis (EAU) is a common animal model used to study this disease.

Mast cell degranulation and the release of inflammatory mediators, including chymase, are key

events in the pathogenesis of uveitis.

Vernal Keratoconjunctivitis (VKC)
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VKC is a severe, chronic allergic inflammation of the ocular surface. It is characterized by

intense itching, photophobia, and the presence of giant papillae on the upper tarsal

conjunctiva. Mast cells are central to the allergic inflammatory cascade in VKC.

Quantitative Data:

Ophthalm
ic
Disease

Sample
Type

Patient
Group

Chymase
Activity
(mean ±
SD)

Control
Group

Chymase
Activity
(mean ±
SD)

Referenc
e

Mild VKC Tears

Mild VKC

Patients

(n=13)

0.23 ± 0.07

mU

Healthy

Controls

(n=18)

0.11 ± 0.05

mU
[8]

Moderate

VKC
Tears

Moderate

VKC

Patients

(n=18)

0.68 ± 0.22

mU

Healthy

Controls

(n=18)

0.11 ± 0.05

mU
[8]

Severe

VKC
Tears

Severe

VKC

Patients

(n=7)

1.91 ± 0.71

mU

Healthy

Controls

(n=18)

0.11 ± 0.05

mU
[8]

Signaling Pathways:

In VKC, allergen exposure triggers the cross-linking of IgE on the surface of conjunctival mast

cells, leading to their degranulation and the release of chymase, histamine, and other

inflammatory mediators. Chymase contributes to the inflammatory response and tissue

remodeling that leads to the formation of giant papillae. It can cause apoptosis of conjunctival

epithelial cells by degrading fibronectin, leading to a breakdown of the epithelial barrier.[9]

Chymase also activates MMP-9, which can further degrade the extracellular matrix.[10]
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Chymase in vernal keratoconjunctivitis.

Dry Eye Disease
Dry eye disease is a multifactorial condition of the tears and ocular surface that results in

symptoms of discomfort, visual disturbance, and tear film instability with potential damage to

the ocular surface. Inflammation is a key component of dry eye disease, and mast cells are

involved in this inflammatory process. Upon activation, mast cells in the conjunctiva release

mediators like histamine, tryptase, and chymase, which can degrade extracellular matrix

components and contribute to the inflammatory cycle.[11]

Experimental Protocols
Chymase Activity Assay in Ocular Fluids
This protocol is adapted for the measurement of chymase activity in human vitreous fluid.[5]

Materials:

Vitreous fluid samples

Chymase inhibitor (e.g., chymostatin, 50 µM)

Radiolabelled 125I-Angiotensin I
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Reaction buffer (specific composition should be optimized, but a Tris-HCl or similar buffer at

physiological pH is a common starting point)

1% Phosphoric acid

Scintillation counter or gamma counter

Protein assay kit (e.g., BCA or Bradford)

Procedure:

Sample Preparation: Collect vitreous samples during vitreoretinal surgery and immediately

freeze at -80°C until the assay is performed. Thaw samples on ice before use.

Reaction Setup: In a microcentrifuge tube, pre-incubate the vitreous sample with or without

the chymase inhibitor (chymostatin, 50 µM) for a specified time (e.g., 15-30 minutes) at room

temperature to ensure inhibition.

Initiation of Reaction: Add radiolabelled 125I-Ang I to the reaction mixture to a final

concentration that should be determined based on the expected enzyme activity and specific

activity of the substrate.

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60

minutes). The incubation time should be within the linear range of the reaction.

Termination of Reaction: Stop the reaction by adding 1% phosphoric acid.

Separation and Quantification: Centrifuge the samples to pellet any precipitates. The

generation of 125I-Ang II product from 125I-Ang I by chymase is measured using a

scintillation or gamma counter. The separation of product from substrate may require a

chromatographic step (e.g., HPLC) for precise quantification.

Protein Normalization: Determine the total protein concentration of each vitreous sample

using a standard protein assay.

Calculation: Express chymase activity as fmol of Ang II formed per minute per mg of protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10796930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

